Cas no 2361634-92-4 (7-Isoquinolinecarboxylic acid, 6-fluoro-)
7-Isoquinolinecarboxylic acid, 6-fluoro- Chemical and Physical Properties
Names and Identifiers
-
- 7-Isoquinolinecarboxylic acid, 6-fluoro-
- 6-fluoroisoquinoline-7-carboxylic acid
- Z3727443659
- EN300-7431389
- 2361634-92-4
-
- Inchi: 1S/C10H6FNO2/c11-9-4-6-1-2-12-5-7(6)3-8(9)10(13)14/h1-5H,(H,13,14)
- InChI Key: FHMMMQXTIDQHKC-UHFFFAOYSA-N
- SMILES: C1C2=C(C=C(F)C(C(O)=O)=C2)C=CN=1
Computed Properties
- Exact Mass: 191.03825660g/mol
- Monoisotopic Mass: 191.03825660g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 50.2Ų
Experimental Properties
- Density: 1.431±0.06 g/cm3(Predicted)
- Boiling Point: 360.8±27.0 °C(Predicted)
- pka: 2.27±0.30(Predicted)
7-Isoquinolinecarboxylic acid, 6-fluoro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7431389-0.05g |
6-fluoroisoquinoline-7-carboxylic acid |
2361634-92-4 | 95.0% | 0.05g |
$197.0 | 2025-03-11 | |
| Enamine | EN300-7431389-0.1g |
6-fluoroisoquinoline-7-carboxylic acid |
2361634-92-4 | 95.0% | 0.1g |
$293.0 | 2025-03-11 | |
| Enamine | EN300-7431389-0.25g |
6-fluoroisoquinoline-7-carboxylic acid |
2361634-92-4 | 95.0% | 0.25g |
$418.0 | 2025-03-11 | |
| Enamine | EN300-7431389-0.5g |
6-fluoroisoquinoline-7-carboxylic acid |
2361634-92-4 | 95.0% | 0.5g |
$656.0 | 2025-03-11 | |
| Enamine | EN300-7431389-1.0g |
6-fluoroisoquinoline-7-carboxylic acid |
2361634-92-4 | 95.0% | 1.0g |
$842.0 | 2025-03-11 | |
| Enamine | EN300-7431389-2.5g |
6-fluoroisoquinoline-7-carboxylic acid |
2361634-92-4 | 95.0% | 2.5g |
$1650.0 | 2025-03-11 | |
| Enamine | EN300-7431389-5.0g |
6-fluoroisoquinoline-7-carboxylic acid |
2361634-92-4 | 95.0% | 5.0g |
$2443.0 | 2025-03-11 | |
| Enamine | EN300-7431389-10.0g |
6-fluoroisoquinoline-7-carboxylic acid |
2361634-92-4 | 95.0% | 10.0g |
$3622.0 | 2025-03-11 | |
| Aaron | AR028SJ6-50mg |
6-fluoroisoquinoline-7-carboxylicacid |
2361634-92-4 | 95% | 50mg |
$296.00 | 2025-02-16 | |
| Aaron | AR028SJ6-100mg |
6-fluoroisoquinoline-7-carboxylicacid |
2361634-92-4 | 95% | 100mg |
$428.00 | 2025-02-16 |
7-Isoquinolinecarboxylic acid, 6-fluoro- Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 7-Isoquinolinecarboxylic acid, 6-fluoro-
7-Isoquinolinecarboxylic Acid, 6-Fluoro-
The compound 7-Isoquinolinecarboxylic acid, 6-fluoro- (CAS No. 2361634-92-4) is a highly specialized organic molecule belonging to the isoquinoline class of heterocyclic compounds. Isoquinolines are a family of bicyclic structures with significant applications in pharmaceuticals, agrochemicals, and materials science. The presence of the fluoro substituent at the 6-position introduces unique electronic and steric properties, making this compound a valuable building block in organic synthesis.
Isoquinoline itself is a well-known scaffold in medicinal chemistry due to its ability to interact with various biological targets. The carboxylic acid group at the 7-position of this compound adds versatility, enabling it to participate in diverse chemical reactions such as esterification, amidation, and coupling reactions. These reactions are pivotal in the development of bioactive molecules with potential therapeutic applications.
Recent studies have highlighted the importance of fluorinated isoquinolines in drug discovery. Fluorine substitution enhances the lipophilicity and metabolic stability of molecules, which are critical properties for drug candidates. The 6-fluoro substitution in this compound has been shown to improve its binding affinity to certain protein targets, making it a promising lead for further optimization in drug development pipelines.
From a synthetic perspective, 7-Isoquinolinecarboxylic acid, 6-fluoro- can be synthesized through various routes, including Friedlander annulation and other cyclization reactions. The choice of synthesis method depends on the availability of starting materials and the desired scale of production. Researchers have explored green chemistry approaches to synthesize this compound, emphasizing sustainability and reducing environmental impact.
In terms of pharmacological activity, this compound has demonstrated potential as an anti-inflammatory agent. Studies conducted in vitro have shown that it inhibits key enzymes involved in inflammatory pathways, suggesting its role in mitigating conditions such as arthritis and neuroinflammation. Additionally, its anti-proliferative effects on cancer cell lines have been reported, indicating its potential as an anticancer agent.
The application of 7-Isoquinolinecarboxylic acid, 6-fluoro- extends beyond pharmacology into materials science. Its ability to form coordination complexes with metal ions makes it a candidate for designing novel materials with magnetic or electronic properties. Recent advancements in crystal engineering have utilized this compound to create porous materials with applications in gas storage and catalysis.
Looking ahead, the integration of computational chemistry tools such as molecular docking and quantum mechanics has provided deeper insights into the structure-activity relationships of 7-Isoquinolinecarboxylic acid, 6-fluoro-. These computational studies guide experimental efforts toward optimizing its bioavailability and efficacy while minimizing adverse effects.
In conclusion, 7-Isoquinolinecarboxylic acid, 6-fluoro- is a multifaceted compound with significant potential across various scientific domains. Its unique chemical properties and versatile reactivity make it an invaluable tool for researchers aiming to develop innovative solutions in medicine and materials science.
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